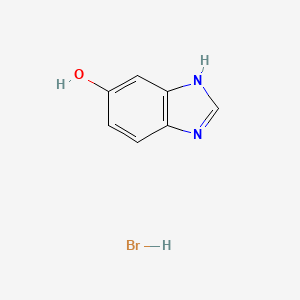

![molecular formula C8H5F2NO2S B2479852 [(2,4-Difluorophenyl)sulfonyl]acetonitrile CAS No. 1153970-85-4](/img/structure/B2479852.png)

[(2,4-Difluorophenyl)sulfonyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the research group of Schäfer reported a simple, efficient, and cost-effective synthetic pathway for ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate, which included Sandmeyer bromination and Suzuki–Miyaura couplings as key steps .Molecular Structure Analysis

The molecular structure of “[(2,4-Difluorophenyl)sulfonyl]acetonitrile” consists of a sulfonyl group attached to a 2,4-difluorophenyl group and an acetonitrile group.Scientific Research Applications

Electropolymerization and Polymer Films

(2,4-Difluorophenyl)sulfonyl]acetonitrile has been utilized in the oxidative electropolymerization of Ruthenium aminophenanthroline metallopolymer films from ionic liquids like 1-butyl-2,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]imide (BDMITFSI). The deposition rate in this ionic liquid is significantly faster than in conventional solvents like anhydrous acetonitrile and aqueous sulfuric acid. Films deposited from this process exhibit distinctive electrochemical and photonic properties. For example, the rate of homogeneous charge transport through films grown in ionic liquids is about 2 orders of magnitude faster than those deposited from acetonitrile. Moreover, these films generate electrochemiluminescence (ECL) in the presence of specific coreactants, and their morphology and surface roughness are dependent on the solvent used for deposition (Venkatanarayanan et al., 2008).

Electrochemical Capacitors and Polymer Morphology

Poly[3-(3,4-difluorophenyl)thiophene] (MPFPT), electrochemically deposited onto carbon paper, was analyzed in electrochemical capacitors using various tetraalkylammonium/acetonitrile electrolyte systems. The surface morphology of the polymer changes with the anion used for polymerization, leading to an open and porous structure. The cycle stability of devices incorporating these polymers is influenced by the electrolytes used both during polymerization and cycling, with some combinations resulting in significantly better performance and stability (Li et al., 2002).

Synthesis of Thiosulfonates and Sulfonyl Halides

The compound has been used in the synthesis of thiosulfonates and sulfonyl halides through the reaction of aromatic or benzylic disulfides with electrophilic halogenating reagents. These reactions are convenient methods to prepare thiosulfonates and sulfonyl halides, contributing to the development of concise synthesis procedures (Kirihara et al., 2014).

Fluorination Reactions

(2,4-Difluorophenyl)sulfonyl]acetonitrile participates in various fluorination reactions. For instance, the sulfonium borane reacts with fluoride anions to afford specific fluoroborate compounds. In dry acetonitrile, these compounds act as nucleophilic fluorination reagents toward various substrates, including alkylhalides and electron-deficient aromatic compounds, indicating a broad applicability to nucleophilic fluorination procedures (Zhao & Gabbaï, 2011).

properties

IUPAC Name |

2-(2,4-difluorophenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEVHJPBWRKDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,4-Difluorophenyl)sulfonyl]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

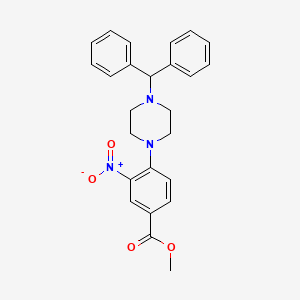

![ethyl 2-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2479772.png)

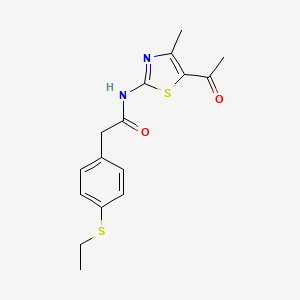

![6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2479778.png)

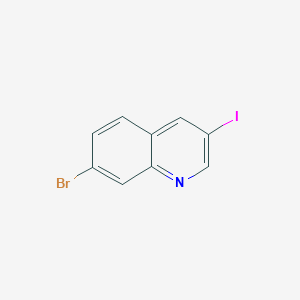

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2479782.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide](/img/structure/B2479786.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2479791.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide](/img/structure/B2479792.png)